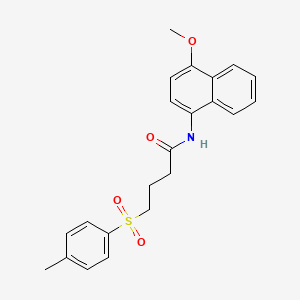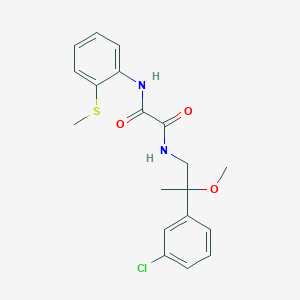
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide, commonly known as CTOP, is a synthetic compound that has been widely used in scientific research. CTOP is an opioid receptor antagonist that has been used to study the mechanisms of opioid addiction and pain management.
Scientific Research Applications
Organic Synthesis and Chemical Characterization
A novel synthetic approach has been developed for the synthesis of di- and mono-oxalamides, showcasing the versatility of related compounds in organic synthesis. This method is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides, which could be relevant for the synthesis or study of "N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide" (Mamedov et al., 2016).
Materials Science and Polymer Chemistry
In the realm of materials science, studies have explored the synthesis and characterization of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units, which could relate to the synthesis or applications of "N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide" in materials or sensor technologies. These copolymers exhibit unique thermal, optical, and electrochemical properties, offering potential for advanced material applications (Tapia et al., 2010).
Environmental Chemistry
Research on the photoassisted Fenton reaction for the complete oxidation of organic pollutants in water presents an environmental application. This process involves generating reactive species capable of degrading complex organic molecules, which could include compounds similar to "N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide," thereby offering a method for their potential environmental remediation or breakdown (Pignatello & Sun, 1995).
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-19(25-2,13-7-6-8-14(20)11-13)12-21-17(23)18(24)22-15-9-4-5-10-16(15)26-3/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUSWHINTWCYKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


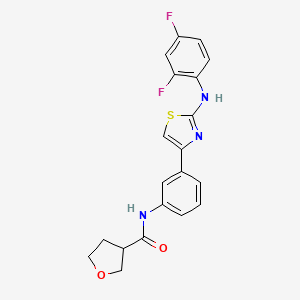

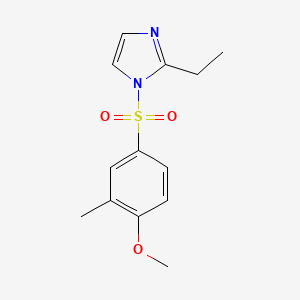
![7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B2391743.png)


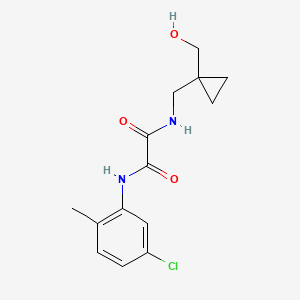
![Methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2391752.png)
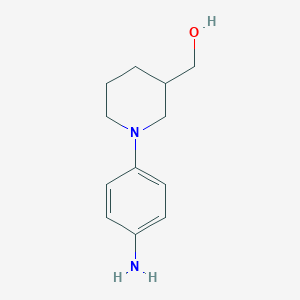

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one](/img/structure/B2391756.png)
![8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2391757.png)
